tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate
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Overview
Description
tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate: is a chemical compound with the molecular formula C15H23ClN4O2 and a molecular weight of 326.83 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate typically involves the reaction of tert-butyl carbamate with 6-chloropyridazine and piperidine derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate , and a suitable solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of azido derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .
Biology: Its structural features make it a valuable scaffold for drug discovery .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against specific biological targets, such as enzymes or receptors involved in disease pathways .
Industry: The compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
- tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-butyl 1-(6-chloropyridazin-3-yl)piperidin-3-ylcarbamate
- tert-butyl 6-chloropyridazin-3-ylcarbamate
Uniqueness: tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate is unique due to its specific structural features, including the presence of a piperidine ring and a chloropyridazine moiety. These features contribute to its distinct chemical reactivity and potential biological activity .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate involves the reaction of 6-chloropyridazine with piperidine, followed by protection of the resulting amine with tert-butoxycarbonyl (BOC) group. The BOC-protected amine is then reacted with 4-(chloromethyl)piperidine to form the desired compound.", "Starting Materials": [ "6-chloropyridazine", "piperidine", "tert-butyl chloroformate", "4-(chloromethyl)piperidine", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: 6-chloropyridazine is reacted with piperidine in dichloromethane in the presence of triethylamine to form the corresponding piperazine derivative.", "Step 2: The resulting piperazine derivative is treated with tert-butyl chloroformate in dichloromethane to form the BOC-protected amine.", "Step 3: 4-(chloromethyl)piperidine is added to the reaction mixture and the reaction is allowed to proceed at room temperature for several hours.", "Step 4: The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane.", "Step 5: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 6: The crude product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to afford the desired compound." ] } | |
CAS No. |
1420854-09-6 |
Molecular Formula |
C15H23ClN4O2 |
Molecular Weight |
326.8 |
Purity |
95 |
Origin of Product |
United States |
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